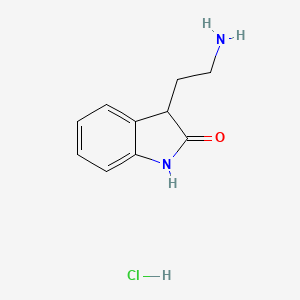

3-(2-Aminoethyl)indolin-2-one hydrochloride

Description

BenchChem offers high-quality 3-(2-Aminoethyl)indolin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)indolin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSFUPUQVBZDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964477 | |

| Record name | 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-84-4 | |

| Record name | 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Aminoethyl)indolin-2-one hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of Indolin-2-one Analogs and the Postulated Action of 3-(2-Aminoethyl)indolin-2-one hydrochloride

Foreword for the Research Professional

The indolin-2-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for diverse biological targets through strategic modification. While lauded for its versatility, this chemical promiscuity necessitates a nuanced, target-aware approach to research and development. This guide is structured to provide a comprehensive overview of the known mechanisms of action for the indolin-2-one class, with a specific focus on informing the potential activities of the less-characterized derivative, 3-(2-Aminoethyl)indolin-2-one hydrochloride.

Our exploration will not be a mere catalog of findings. Instead, we will delve into the causal relationships between structural modifications and observed biological outcomes, offering a robust framework for hypothesis generation and experimental design. The protocols and pathways detailed herein are intended to serve as a foundational resource for researchers aiming to elucidate the precise mechanism of this specific compound or to explore the broader therapeutic potential of the indolin-2-one family.

Part 1: The Indolin-2-one Scaffold: A Nexus of Diverse Biological Activity

The indolin-2-one structure, also known as oxindole, is a bicyclic aromatic heterocycle that has proven to be a fertile ground for the development of potent and selective therapeutic agents. Its rigid framework, combined with the synthetic tractability of substitutions, particularly at the C-3 position, allows for the precise spatial orientation of functional groups to engage with a wide array of biological macromolecules.[1][2]

While a multitude of derivatives have been synthesized and characterized, this guide will focus on the principal mechanisms that have been robustly validated for this class:

-

Receptor Tyrosine Kinase (RTK) Inhibition: The most prominent and clinically successful application of the indolin-2-one scaffold is in the domain of oncology, primarily through the inhibition of receptor tyrosine kinases that are critical for tumor angiogenesis and proliferation.[1][3]

-

Induction of Apoptotic Cell Death: Certain derivatives have been shown to trigger programmed cell death in cancer cells through mechanisms that include the generation of reactive oxygen species (ROS).[4]

-

Enzyme Inhibition: Beyond kinases, the scaffold has been adapted to inhibit other critical enzymes, including bacterial topoisomerase IV and viral enzymes like HIV-1 RNase H.[5][6]

-

Central Nervous System (CNS) Receptor Modulation: The structural similarity of some derivatives to endogenous neurotransmitters has led to the exploration of their activity at serotonin and opioid receptors.[7][8]

For the specific compound of interest, 3-(2-Aminoethyl)indolin-2-one hydrochloride (CAS: 4993-84-4), there is a notable scarcity of direct mechanistic studies in publicly available literature.[9][10][11][12] Therefore, its mechanism of action must be inferred from the established activities of its structural analogs. The presence of a flexible aminoethyl side chain at the C-3 position suggests potential interactions with ATP-binding pockets of kinases or with neurotransmitter receptors, warranting a thorough investigation guided by the principles outlined in this document.

Part 2: Key Mechanisms of Action of Indolin-2-one Derivatives

Receptor Tyrosine Kinase (RTK) Inhibition: The Anti-Angiogenic Powerhouse

The inhibition of RTKs, particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs), is a hallmark of many indolin-2-one-based anticancer agents.[1][13] Sunitinib, a multi-targeted RTK inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, stands as a prime example of the clinical success of this scaffold.[1]

Causality of Inhibition:

VEGFRs are crucial mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][3] Indolin-2-one derivatives typically function as ATP-competitive inhibitors. The indolin-2-one core establishes key hydrogen bonds within the adenine-binding region of the kinase's ATP pocket, while substitutions at the C-3 position project into more variable regions of the active site, thereby determining the inhibitor's potency and selectivity profile against different kinases (e.g., VEGFR, PDGFR, EGFR).[2][14]

Signaling Pathway Overview:

The binding of VEGF to its receptor (VEGFR-2 or KDR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—the cellular cornerstones of angiogenesis.

Induction of ROS-Driven Intrinsic Apoptosis

Select indolin-2-one derivatives have demonstrated the ability to induce apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species (ROS).[4] This represents a distinct mechanism from pure kinase inhibition and highlights the scaffold's versatility.

Mechanistic Cascade:

An excessive accumulation of ROS creates a state of oxidative stress, which can damage cellular components, including mitochondria. This damage leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[4]

Dual-Action Antibacterial Mechanism

Recent studies on nitroimidazole-indolin-2-one conjugates have revealed an unexpected dual mode of action against pathogenic bacteria, including aerobic strains.[5] This finding broadens the therapeutic scope of the scaffold beyond its typical anticancer and CNS applications.

The Two-Pronged Attack:

-

Direct Enzyme Inhibition: These compounds directly inhibit Topoisomerase IV, an essential bacterial enzyme responsible for decatenating replicated circular DNA. This inhibition is comparable to that of known antibiotics like ciprofloxacin and disrupts DNA replication.[5]

-

Reductive Bioactivation: The nitroimidazole moiety can be reduced within the bacterial cell, particularly under low-oxygen conditions, to generate reactive radical species. These radicals cause widespread damage to DNA and proteins, consistent with the classic mechanism of nitroimidazole drugs.[5]

This dual mechanism is particularly compelling as it may hinder the development of bacterial resistance.

Part 3: Experimental Protocols for Mechanistic Validation

To elucidate the mechanism of action for 3-(2-Aminoethyl)indolin-2-one hydrochloride, a systematic, multi-faceted experimental approach is required. The following protocols provide a validated framework for this investigation.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a homogenous, fluorescence-based assay to quantify the inhibitory potential of a test compound against VEGFR-2 kinase activity.

Principle: The assay measures the phosphorylation of a synthetic substrate peptide by the kinase. The amount of phosphorylated product is detected using a specific antibody, and the signal is inversely proportional to the kinase inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-(2-Aminoethyl)indolin-2-one hydrochloride in 100% DMSO.

-

Create a serial dilution series of the test compound in assay buffer (e.g., 100 µM to 1 nM).

-

Prepare a solution of recombinant human VEGFR-2 kinase domain in assay buffer.

-

Prepare a solution of the poly(Glu, Tyr) 4:1 substrate and ATP in assay buffer.

-

Prepare a detection solution containing a phosphotyrosine-specific antibody conjugated to a fluorescent probe.

-

-

Assay Execution (384-well plate format):

-

Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Add 10 µL of the VEGFR-2 kinase solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect phosphorylation by adding 25 µL of the detection solution.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence intensity on a compatible plate reader.

-

Subtract background fluorescence (wells with no enzyme).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Sources

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors [mdpi.com]

- 7. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of 3-spirocyclic indolin-2-ones as ligands for the ORL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4993-84-4|3-(2-Aminoethyl)indolin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 11. 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride | C10H13ClN2O | CID 21094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-(2-Aminoethyl)indolin-2-one hydrochloride | 4993-84-4; 60716-71-4 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data & Structural Elucidation of 3-(2-Aminoethyl)indolin-2-one Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3-(2-Aminoethyl)indolin-2-one hydrochloride (CAS No: 4993-84-4).[1] As a significant scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for researchers in drug discovery and development.[2][3] This document synthesizes predicted and comparative data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from closely related indolin-2-one analogues, providing a robust framework for compound verification and further functionalization.[4][5] Methodologies for data acquisition are also detailed to ensure reproducibility and adherence to industry standards.

Introduction and Molecular Structure

3-(2-Aminoethyl)indolin-2-one, also known as 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, is a derivative of the privileged oxindole core structure.[6][7] The oxindole framework is a cornerstone in the synthesis of numerous biologically active compounds, including inhibitors of receptor tyrosine kinases (RTKs).[2] The presence of a primary amino group on the C3 side-chain offers a versatile handle for chemical modification, making this compound a valuable starting material or intermediate. Its hydrochloride salt form enhances stability and aqueous solubility.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide explains the causality behind the expected spectroscopic signals, providing a self-validating system for researchers working with this molecule.

Caption: Molecular structure of 3-(2-Aminoethyl)indolin-2-one Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-Aminoethyl)indolin-2-one hydrochloride, specific resonances are expected in both ¹H and ¹³C NMR spectra, which are detailed below. The predicted shifts are based on analysis of similar indolin-2-one structures reported in the literature.[4][5][8]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The spectrum is typically recorded in a solvent like DMSO-d₆ or D₂O. In DMSO-d₆, exchangeable protons (NH) are readily observed.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Insights |

|---|---|---|---|---|

| ~10.5 | Singlet (br) | 1H | NH -1 (Amide) | The acidic proton of the lactam is deshielded by the adjacent carbonyl group and aromatic ring. Its chemical shift can be sensitive to concentration and residual water. A singlet at a similar position (~10.7-10.9 ppm) is a hallmark of the indolin-2-one core.[8][9] |

| ~8.1 | Singlet (br) | 3H | -CH ₂-NH ₃⁺ | Protons on the nitrogen of the hydrochloride salt are deshielded and often appear as a broad singlet due to rapid exchange and quadrupolar coupling. |

| ~7.20 - 7.35 | Multiplet | 2H | Ar-H (H4, H6) | Aromatic protons on the benzene ring of the indolinone core. Their specific shifts and coupling patterns depend on the substitution, but they typically reside in this region. |

| ~6.85 - 7.00 | Multiplet | 2H | Ar-H (H5, H7) | These aromatic protons are generally found at slightly higher field compared to H4 and H6. |

| ~3.60 | Multiplet | 1H | CH -3 | This methine proton is coupled to the adjacent methylene protons of the side chain. Its position is influenced by the electron-withdrawing nature of the aromatic ring and the carbonyl group. |

| ~3.00 | Multiplet | 2H | -CH ₂-NH₃⁺ | The methylene group adjacent to the positively charged nitrogen is significantly deshielded and appears downfield. |

| ~2.00 | Multiplet | 2H | -CH -CH ₂-CH₂- | This methylene group is adjacent to the chiral center at C3 and is less deshielded than the one next to the nitrogen. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality & Insights |

|---|---|---|---|

| ~178.0 | Quaternary | C =O (C2) | The carbonyl carbon of the five-membered lactam ring is highly characteristic and appears significantly downfield. Literature values for this carbon in similar structures are often found around 167-178 ppm.[4] |

| ~142.5 | Quaternary | Ar-C (C7a) | Aromatic carbon at the ring junction, adjacent to the nitrogen. |

| ~130.0 | Quaternary | Ar-C (C3a) | Aromatic carbon at the ring junction, adjacent to C3. |

| ~128.5 | Tertiary | Ar-C H (C5) | Aromatic methine carbon. |

| ~125.0 | Tertiary | Ar-C H (C4) | Aromatic methine carbon. |

| ~122.0 | Tertiary | Ar-C H (C6) | Aromatic methine carbon. |

| ~109.5 | Tertiary | Ar-C H (C7) | Aromatic methine carbon, often shifted upfield due to the influence of the adjacent nitrogen atom. |

| ~45.0 | Tertiary | C H-3 | The aliphatic methine carbon at the stereocenter C3. |

| ~38.0 | Secondary | -C H₂-NH₃⁺ | Methylene carbon adjacent to the ammonium group, deshielded by the nitrogen. |

| ~30.0 | Secondary | -CH-C H₂- | The second methylene carbon of the ethyl side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-(2-Aminoethyl)indolin-2-one hydrochloride is expected to show characteristic absorption bands for the amide, amine salt, and aromatic components.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Insights |

|---|---|---|---|

| 3200 - 3400 | N-H Stretch | Amide (N-H) | The N-H stretching of the lactam typically appears as a sharp to moderately broad peak in this region. |

| 3000 - 3100 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| 2800 - 3000 | N-H Stretch | Ammonium (-NH₃⁺) | The stretching vibrations of the ammonium salt appear as a very broad and strong absorption band in this region, often with multiple sub-peaks (overtone bands). This is a key indicator of the hydrochloride salt form. |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the methylene groups in the side chain. |

| ~1680 - 1710 | C=O Stretch | Amide C=O (Lactam) | This is a very strong and sharp absorption, characteristic of the five-membered lactam ring carbonyl. Its exact position is sensitive to hydrogen bonding.[10] |

| ~1610 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1470 | N-H Bend | Ammonium (-NH₃⁺) | The scissoring (bending) vibration of the ammonium group is another characteristic feature. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like this hydrochloride salt.

-

Expected ESI-MS Data: In positive ion mode, the expected base peak would be the protonated molecule [M+H]⁺, corresponding to the free base.

-

Plausible Fragmentation Pathway (MS/MS): Tandem mass spectrometry (MS/MS) of the m/z 177.10 ion would likely involve the cleavage of the C3-Cα bond, which is a characteristic fragmentation for 3-substituted indoles and indolinones.[12] This benzylic-type cleavage is favorable as it leads to a stable, resonance-delocalized carbocation.

Caption: Key fragmentation observed in MS/MS analysis.

The most significant fragmentation would be the loss of the entire aminoethyl side chain via cleavage at the C3-Cα bond, resulting in a fragment with m/z 130. This fragment corresponds to the indolin-2-one radical cation after rearrangement and is often the base peak in the EI spectrum of related compounds.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(2-Aminoethyl)indolin-2-one hydrochloride and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal field homogeneity.

-

Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width and a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR.

-

Collect a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically perform a background subtraction. The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquisition:

-

Operate the ESI source in positive ion mode.

-

Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

-

Acquire data over a relevant mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion and confirm its measured m/z and isotopic pattern against the theoretical values.

Conclusion

The spectroscopic profile of 3-(2-Aminoethyl)indolin-2-one hydrochloride is well-defined and consistent with its molecular structure. The key identifying features include the downfield lactam proton (~10.5 ppm) in ¹H NMR, the characteristic lactam carbonyl carbon (~178.0 ppm) in ¹³C NMR, a strong carbonyl stretch (~1700 cm⁻¹) in the IR spectrum, and the protonated molecular ion at m/z 177.10 in ESI-MS. This guide provides a foundational dataset and interpretive logic to aid researchers in the unambiguous identification and quality assessment of this important chemical entity.

References

-

DergiPark. (n.d.). Synthesis, Spectroscopic Characterizations and In SilicoADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. Retrieved from DergiPark Academic.[4]

- PubChem. (n.d.). 3-(2-aminoethyl)-1H-indol-5-ol;hydron;chloride.

-

ResearchGate. (2023). Synthesis, Spectroscopic Characterizations and In Silico ADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. Retrieved from ResearchGate.[8]

-

NIST. (n.d.). 3-(2-Aminoethyl)indole hydrochloride. NIST Chemistry WebBook. Retrieved from NIST.[13]

-

AIP Publishing. (2021). Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. AIP Conference Proceedings. Retrieved from AIP Publishing.[5]

-

Royal Society of Chemistry. (2021). Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity. Retrieved from RSC Publishing.[9]

-

PubChem. (n.d.). 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. Retrieved from PubChem.[6]

-

Beilstein Journals. (2022). Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. Retrieved from Beilstein Journals.[14]

-

BLDpharm. (n.d.). 4993-84-4|3-(2-Aminoethyl)indolin-2-one hydrochloride. Retrieved from BLDpharm.[1]

-

National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from NIH.[2]

-

National Center for Biotechnology Information. (n.d.). 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one. PubChem. Retrieved from NIH.[7]

- ResearchGate. (2023). FT-IR recorded and computed spectra of 3-(2-aminoethyl) indole.

-

ChemScene. (n.d.). 60716-71-4 | 3-(2-Aminoethyl)indolin-2-one. Retrieved from ChemScene.[11]

- National Center for Biotechnology Information. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride.

-

ScienceDirect. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. Retrieved from ScienceDirect.[10]

-

MDPI. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from MDPI.[3]

-

National Center for Biotechnology Information. (2021). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved from NIH.[15]

- PubMed. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride.

- ResearchGate. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.

- ChemicalBook. (n.d.). Indole(120-72-9) 13C NMR spectrum.

-

MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP002028. Retrieved from MassBank.[12]

- LECO Corporation. (n.d.). Analysis of Synthetic Drugs Using Electron and Chemical Ionization High Resolution Time-of-Flight Mass Spectrometry.

Sources

- 1. 4993-84-4|3-(2-Aminoethyl)indolin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one | C10H12N2O | CID 21095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00148J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. massbank.eu [massbank.eu]

- 13. 3-(2-Aminoethyl)indole hydrochloride [webbook.nist.gov]

- 14. BJOC - Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones [beilstein-journals.org]

- 15. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)indolin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethyl)indolin-2-one hydrochloride, a derivative of the indolin-2-one scaffold, is a compound of interest in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged structure found in numerous biologically active molecules, including protein kinase inhibitors. The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that influence its handling, formulation, and ultimately its potential therapeutic efficacy and shelf-life. This guide provides a comprehensive overview of the solubility and stability characteristics of 3-(2-Aminoethyl)indolin-2-one hydrochloride, offering both theoretical insights and practical experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| Appearance | Pale brown to light brown solid | N/A |

| Melting Point | 247 - 252°C | N/A |

| Storage | -20°C, under inert atmosphere | N/A |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and developability. As a hydrochloride salt, 3-(2-Aminoethyl)indolin-2-one is expected to have enhanced aqueous solubility compared to its free base form.[2]

Qualitative Solubility

Published data indicates that 3-(2-Aminoethyl)indolin-2-one hydrochloride has slight solubility in water and Dimethyl Sulfoxide (DMSO).[2] The indolin-2-one core is largely hydrophobic, while the aminoethyl side chain and the hydrochloride salt form contribute to its hydrophilic character.

Factors Influencing Solubility

-

pH: The solubility of this compound is expected to be pH-dependent due to the presence of the primary amine. At lower pH values, the amine group will be protonated, increasing its polarity and likely enhancing aqueous solubility. Conversely, at higher pH values, the free base may precipitate out of solution. The solubility of other indole derivatives has been shown to be significantly influenced by pH, with increased solubility in both acidic and basic conditions compared to neutral pH.[3]

-

Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically.

-

Solvent Polarity: The compound is expected to be more soluble in polar protic and aprotic solvents.

Experimental Determination of Solubility

To quantitatively assess the solubility, both kinetic and thermodynamic methods are recommended.

This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[4][5][6]

Caption: Workflow for Kinetic Solubility Assay.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2-Aminoethyl)indolin-2-one hydrochloride in DMSO.

-

Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add an appropriate volume of phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.4) to each well.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Filtration: Filter the contents of each well to remove any undissolved precipitate.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, by comparing against a standard curve.[6]

This method determines the true equilibrium solubility and is crucial for pre-formulation and formulation development.[7][8]

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol:

-

Sample Preparation: Add an excess amount of solid 3-(2-Aminoethyl)indolin-2-one hydrochloride to a known volume of the test solvent (e.g., water, various pH buffers, or biorelevant media) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated stability-indicating HPLC-UV method.

Part 2: Stability Profile

Understanding the chemical stability of 3-(2-Aminoethyl)indolin-2-one hydrochloride is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][10][11][12]

Forced Degradation (Stress) Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15][16]

Caption: Forced Degradation Study Workflow.

Based on the indolin-2-one structure, the following degradation pathways are plausible:

-

Hydrolysis: The amide (lactam) bond within the indolin-2-one ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.

-

Oxidation: The amino group and the aromatic ring could be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV, may induce degradation.

A validated stability-indicating HPLC method is required to separate the parent compound from its degradation products.

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Reflux for a specified period (e.g., 8 hours) or until target degradation is achieved. Neutralize the solution before analysis.[15]

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature or slightly elevated temperature until target degradation is achieved. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours.[13]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a defined period. Also, heat a solution of the compound to assess thermal stability in the solution state.

-

Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17][18][19] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[20]

Formal Stability Studies

Formal stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions. These studies are performed on at least three primary batches of the drug substance packaged in the proposed container closure system.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data from ICH Q1A(R2) Guideline[11][21]

Protocol for Formal Stability Testing:

-

Batch Selection: Select at least three representative batches of 3-(2-Aminoethyl)indolin-2-one hydrochloride.

-

Container Closure System: Package the samples in the proposed container for marketing.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyze for appearance, assay, degradation products, and other critical quality attributes.

-

Data Evaluation: Evaluate the data for any significant changes over time to establish the stability profile and define the shelf life.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 3-(2-Aminoethyl)indolin-2-one hydrochloride. While qualitative solubility data is available, quantitative determination through kinetic and thermodynamic assays is crucial for drug development. A systematic approach to stability testing, guided by ICH principles, is necessary to elucidate degradation pathways, validate analytical methods, and establish appropriate storage conditions and shelf life. The provided protocols serve as a starting point for researchers to generate the robust data required for advancing this compound through the development pipeline.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (1996, November). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

- Journal of Pharmaceutical and Biomedical Analysis. (2021). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.

-

MDPI. (2022, April 6). Amphipolar, Amphiphilic 2,4-diarylpyrano[2,3-b]indoles as Turn-ON Luminophores in Acidic and Basic Media. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. PubChem. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

PharmaGrowthHub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]

-

PharmaGrowthHub. (2025, April 3). Q1A (R2) A deep dive in Stability Studies [Video]. YouTube. Retrieved from [Link]

-

Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

- Taylor & Francis. (n.d.).

-

U.S. National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

Sources

- 1. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3-(2-Aminoethyl)indolin-2-one hydrochloride | 4993-84-4 [smolecule.com]

- 3. Amphipolar, Amphiphilic 2,4-diarylpyrano[2,3-b]indoles as Turn-ON Luminophores in Acidic and Basic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sgs.com [sgs.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. biopharminternational.com [biopharminternational.com]

- 17. researchgate.net [researchgate.net]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 3-(2-Aminoethyl)indolin-2-one hydrochloride and the Indolin-2-one Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one, or oxindole, core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This structural motif is present in a wide array of natural products and has been successfully incorporated into numerous clinically approved drugs and investigational agents.[3][4] The compound 3-(2-Aminoethyl)indolin-2-one hydrochloride (CAS Number: 4993-84-4) represents a key exemplar of this class, serving as both a valuable synthetic intermediate and a foundational structure for the exploration of novel therapeutic agents.

This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)indolin-2-one hydrochloride, its chemical properties, and its broader context within the family of indolin-2-one derivatives. Recognizing that the direct biological characterization of this specific hydrochloride salt is limited in public literature, this guide extends its scope to mechanistically related and structurally analogous compounds. By examining well-characterized indolin-2-one-based drugs, such as the multi-targeted tyrosine kinase inhibitor Sunitinib, we illuminate the vast therapeutic potential of this chemical class and provide actionable insights for researchers in the field.

We will delve into the established mechanisms of action, present detailed experimental protocols for compound evaluation, and offer a forward-looking perspective on the applications of 3-(2-Aminoethyl)indolin-2-one hydrochloride and its derivatives in modern drug discovery.

PART 1: Core Compound Profile: 3-(2-Aminoethyl)indolin-2-one hydrochloride

Chemical and Physical Properties

3-(2-Aminoethyl)indolin-2-one hydrochloride is a stable, solid compound that serves as a versatile building block in organic synthesis. The hydrochloride salt form generally enhances its solubility in aqueous and polar protic solvents, a desirable characteristic for both reaction chemistry and initial biological screening assays.[5]

| Property | Value | Source |

| CAS Number | 4993-84-4 | [6][7] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [8][9] |

| Molecular Weight | 212.67 g/mol | [8][9] |

| IUPAC Name | 3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride | [8] |

| Appearance | Solid | [10] |

| Parent Compound | 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one (CAS: 60716-71-4) | [11] |

Synthesis and Reactivity

The synthesis of 3-substituted indolin-2-ones is a well-established area of organic chemistry.[12][13] The introduction of the 2-aminoethyl side chain at the C-3 position creates a key functional handle for further chemical elaboration.

General Synthetic Approach: A common route involves the Knoevenagel condensation of an appropriate isatin (indoline-2,3-dione) derivative with a suitable active methylene compound, followed by reduction and functional group manipulation. For 3-(2-Aminoethyl)indolin-2-one, a plausible route involves the reaction of isatin with a protected aminoacetaldehyde equivalent, followed by reduction of the resulting enamine and subsequent deprotection.

The primary amino group of 3-(2-Aminoethyl)indolin-2-one hydrochloride is a key reactive site. It can readily participate in a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to generate a diverse library of N-acylated derivatives.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

This chemical versatility makes 3-(2-Aminoethyl)indolin-2-one hydrochloride an ideal starting material for creating focused compound libraries aimed at specific biological targets.

Safety and Handling

According to available safety data, 3-(2-Aminoethyl)indolin-2-one hydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Standard laboratory safety protocols should be strictly followed when handling this compound.

Recommended Handling Practices:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Avoid inhalation of dust and direct contact with skin and eyes.[14]

-

Store in a tightly closed container in a dry, cool place.[14]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[14]

PART 2: The Indolin-2-one Scaffold: A Platform for Kinase Inhibition

The indolin-2-one core is a cornerstone of modern kinase inhibitor design.[4] Its planar structure and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, enabling competitive binding within the kinase catalytic site.[15][16] By strategically modifying the substituents at the C-3 position and on the aromatic ring, medicinal chemists can achieve potent and selective inhibition of specific kinases.[15][16]

Case Study: Sunitinib - A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib (marketed as Sutent®) is a prime example of a successful drug built upon the indolin-2-one scaffold.[17] It is an orally administered, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[17][18]

Mechanism of Action: Sunitinib exerts its anticancer effects by simultaneously inhibiting multiple RTKs that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[19][20]

Primary Targets of Sunitinib:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling pathways that drive angiogenesis, effectively cutting off the tumor's blood supply.[17][19]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in tumor cell proliferation and angiogenesis. Their inhibition contributes to the direct antitumor effects of Sunitinib.[17][18]

-

c-KIT: This RTK is a key driver in the majority of GISTs. Sunitinib's inhibition of c-KIT is central to its efficacy in this indication.[17]

-

Other Kinases: Sunitinib also inhibits other kinases such as FLT3, RET, and CSF-1R, contributing to its broad spectrum of activity.[20][21]

The simultaneous inhibition of these pathways leads to a reduction in tumor vascularization, induction of cancer cell apoptosis, and overall tumor shrinkage.[17]

Visualizing the Sunitinib Signaling Pathway

The diagram below illustrates the key signaling pathways targeted by Sunitinib. By binding to the ATP pocket of RTKs like VEGFR and PDGFR on the cell surface, Sunitinib blocks their autophosphorylation and activation. This prevents the initiation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

Caption: Sunitinib inhibits RTKs, blocking downstream pro-survival pathways.

PART 3: Experimental Protocols and Workflows

The evaluation of novel indolin-2-one derivatives requires a systematic approach, progressing from initial biochemical assays to more complex cell-based and in vivo models.[22] This section provides standardized, field-proven protocols for the characterization of kinase inhibitors.

Workflow for Kinase Inhibitor Evaluation

The following workflow provides a logical progression for characterizing a novel indolin-2-one derivative as a potential kinase inhibitor.

Caption: A stepwise workflow for the evaluation of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using a luminescence-based assay.[23]

Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.

Materials:

-

Purified recombinant kinase enzyme.

-

Kinase-specific substrate peptide.

-

ATP (Adenosine 5'-triphosphate).

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

-

Test compound (e.g., a derivative of 3-(2-Aminoethyl)indolin-2-one) dissolved in DMSO.

-

Luminescent kinase assay kit (e.g., Kinase-Glo®).

-

White, opaque 96-well or 384-well microplates.

-

Multichannel pipette or automated liquid handler.

-

Plate reader with luminescence detection capabilities.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup:

-

Add 5 µL of kinase assay buffer to all wells.

-

Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

-

Add 2 µL of ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection:

-

Add 10 µL of the luminescent detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all data points.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol details how to assess a compound's ability to inhibit the phosphorylation of a target protein within a cellular context.[24]

Objective: To determine if the test compound can inhibit the target kinase inside living cells, leading to a decrease in the phosphorylation of its downstream substrate.

Materials:

-

Cancer cell line known to have an active target kinase pathway.

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Test compound dissolved in DMSO.

-

Growth factor or stimulant (if required to activate the pathway).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-target and anti-total-target.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours if necessary to reduce basal pathway activation.

-

Pre-treat the cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours.

-

Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-30 minutes) to induce target phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-target antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-target antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

-

Conclusion and Future Directions

3-(2-Aminoethyl)indolin-2-one hydrochloride is a valuable chemical entity that stands at the intersection of synthetic versatility and therapeutic potential. While its own biological profile is not extensively documented, its core indolin-2-one scaffold is a well-validated platform for the development of potent and selective kinase inhibitors, as exemplified by the clinical success of Sunitinib.[17][18]

For researchers and drug development professionals, this compound offers a readily available starting point for the synthesis of novel derivatives. The strategic functionalization of its primary amino group can be leveraged to explore structure-activity relationships and to optimize compounds for improved potency, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of these new chemical entities.

The future of indolin-2-one-based drug discovery remains bright. As our understanding of kinase biology deepens, there will be continued opportunities to design next-generation inhibitors that overcome resistance mechanisms and target novel pathways in cancer and other diseases.[25][26] Compounds derived from 3-(2-Aminoethyl)indolin-2-one hydrochloride are well-positioned to contribute to this exciting and impactful area of research.

References

- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed.

- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate.

- Sunitinib - Wikipedia.

- Novel oxindole derivatives and their biological activity - PubMed.

- Oxindole and its derivatives: A review on recent progress in biological activities.

- The Indolin-2-One Scaffold: A Privileged Structure in Drug Discovery and its Molecular Mechanisms of Action - Benchchem.

- Oxindole and its derivatives: A review on recent progress in biological activities - PubMed.

- What is the mechanism of Sunitinib Malate? - Patsnap Synapse.

- Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed.

- Sunitinib Malate - Massive Bio.

- Roscovitine in cancer and other diseases - PMC - PubMed Central.

- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications.

- Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC - PubMed Central.

- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - NIH.

- Seliciclib - Wikipedia.

- Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem.

- Biologically active oxindole derivatives | Download Scientific Diagram - ResearchGate.

- Roscovitine | Cell Signaling Technology.

- Novel oxindole derivatives and their biological activity | Request PDF - ResearchGate.

- Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications.

- The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC - PubMed Central.

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - MDPI.

- Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - NIH.

- Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays.

- Buy 3-(2-Aminoethyl)indolin-2-one hydrochloride | 4993-84-4 - Smolecule.

- 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride - PubChem.

- Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - MDPI.

- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.

- New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation | Request PDF - ResearchGate.

- 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride | C10H13ClN2O | CID 21094 - PubChem.

- 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one - PubChem - NIH.

- New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed.

- Assay Development for Protein Kinase Enzymes - NCBI - NIH.

- InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube.

- 3-(2-Aminoethyl)indolin-2-one hydrochloride | CymitQuimica.

- 3-(2-Aminoethyl)indolin-2-one hydrochloride, 95 ... - CP Lab Safety.

- Cas 4993-84-4,3-(2-aMinoethyl)indolin-2-one ... - LookChem.

- ROPINIROLE - ORGANIC SPECTROSCOPY INTERNATIONAL.

- 4993-84-4|3-(2-Aminoethyl)indolin-2-one hydrochloride - BLDpharm.

- SAFETY DATA SHEET - ChemPoint.com.

- 3-(2-aMinoethyl)indolin-2-one hydrochloride | 4993-84-4.

- Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed.

- Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC - NIH.

- Preparation of 3-spirocyclic indolin-2-ones as ligands for the ORL-1 receptor - PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 3-(2-Aminoethyl)indolin-2-one hydrochloride | 4993-84-4 [smolecule.com]

- 6. calpaclab.com [calpaclab.com]

- 7. lookchem.com [lookchem.com]

- 8. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride | C10H13ClN2O | CID 21094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(2-Aminoethyl)indolin-2-one hydrochloride | CymitQuimica [cymitquimica.com]

- 11. 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one | C10H12N2O | CID 21095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chempoint.com [chempoint.com]

- 15. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sunitinib - Wikipedia [en.wikipedia.org]

- 18. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 20. massivebio.com [massivebio.com]

- 21. researchgate.net [researchgate.net]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-Aminoethyl)indolin-2-one hydrochloride molecular weight and formula

An In-depth Technical Guide to 3-(2-Aminoethyl)indolin-2-one hydrochloride

Introduction

3-(2-Aminoethyl)indolin-2-one hydrochloride is a heterocyclic organic compound built upon the indolin-2-one scaffold. This core structure is of significant interest to the pharmaceutical and life sciences industries due to its prevalence in a wide array of biologically active molecules and natural products.[1] As a versatile chemical intermediate and a potential pharmacophore in its own right, a comprehensive understanding of its properties is crucial for researchers engaged in drug discovery and development. This guide provides an in-depth exploration of the molecular characteristics, synthesis, analytical methodologies, and therapeutic potential of 3-(2-Aminoethyl)indolin-2-one hydrochloride, tailored for professionals in the scientific community.

Core Molecular and Physicochemical Properties

The fundamental identity and characteristics of 3-(2-Aminoethyl)indolin-2-one hydrochloride are summarized below. The hydrochloride salt form significantly enhances the aqueous solubility of the parent compound, a critical attribute for its application in pharmaceutical formulations and biological assays.[2]

| Property | Value | Reference |

| IUPAC Name | 3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride | [3] |

| CAS Number | 4993-84-4 | [3] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [3] |

| Molecular Weight | 212.67 g/mol | [3] |

| Exact Mass | 212.0716407 Da | [3] |

| Structure (SMILES) | C1=CC=C2C(=C1)C(C(=O)N2)CCN.Cl | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

The molecule's structure features a bicyclic indolin-2-one system, which consists of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group (an oxindole). A key feature is the aminoethyl side chain at the 3-position, which provides a primary amine group that is protonated in the hydrochloride salt form. This amine group is a key site for chemical modifications and interactions with biological targets.

Synthesis and Characterization

The synthesis of 3-(2-Aminoethyl)indolin-2-one hydrochloride can be approached through several established organic chemistry routes. A common strategy involves the modification of an oxindole precursor.

General Synthesis Workflow

A representative synthetic approach is the reductive amination of a suitable keto-precursor derived from oxindole. This method offers a direct and efficient pathway to the target compound.

Caption: General synthetic workflow for 3-(2-Aminoethyl)indolin-2-one hydrochloride.

Experimental Protocol: Representative Synthesis

The following is a generalized protocol based on common synthetic transformations for producing indolinone derivatives.[4]

Step 1: Preparation of Oxindole-3-acetonitrile

-

To a solution of indole-3-acetic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure to obtain the acid chloride.

-

Dissolve the crude acid chloride in an appropriate solvent and add an excess of aqueous ammonia.

-

Stir vigorously until the formation of indole-3-acetamide is complete (monitor by TLC).

-

Isolate the amide product by filtration.

-

Dehydrate the amide using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride to yield oxindole-3-acetonitrile.

Step 2: Reduction to 3-(2-Aminoethyl)indolin-2-one

-

Dissolve oxindole-3-acetonitrile in a suitable solvent such as ethanol or tetrahydrofuran.

-

Perform catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) can be used.[2]

-

Monitor the reaction until completion (e.g., by TLC or GC-MS).

-

After completion, filter off the catalyst and concentrate the solution to obtain the crude free base of 3-(2-aminoethyl)indolin-2-one.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-(2-Aminoethyl)indolin-2-one hydrochloride.[4]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment.

Protocol: HPLC Method for Purity Analysis This method is adapted from established protocols for the analysis of Ropinirole, a structurally related pharmaceutical.[5][6]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A degassed 50:50 (v/v) mixture of acetonitrile and 0.05 M aqueous glacial acetic acid.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV spectrophotometer at 250 nm.[5]

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Analysis: Run the sample and analyze the resulting chromatogram for the main peak and any impurities. The retention time and peak purity should be assessed against a reference standard.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the ethyl chain, and the protons of the indolinone core.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the lactam, and aromatic C-H bonds.

Applications in Research and Drug Development

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, and 3-(2-Aminoethyl)indolin-2-one hydrochloride serves as a valuable building block and a lead compound for various therapeutic targets.

Neuroprotective and Antidepressant Potential

The structural similarity of the aminoethylindole core to the neurotransmitter serotonin suggests potential interactions with serotonergic pathways, making it a candidate for the development of antidepressant and neuroprotective agents.[7][8] Agents that modulate serotonin receptors are central to the treatment of depression and other neurological disorders.[9]

Caption: Potential mechanisms of action in serotonergic neurotransmission.

Anticancer Activity

Derivatives of the indolin-2-one core have emerged as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[1] Many of these kinases are overactive in cancer cells. Sunitinib (SU11248), an approved anticancer drug, features a substituted indolin-2-one scaffold and functions by inhibiting multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby blocking tumor angiogenesis and growth.[1][10]

Studies have shown that novel indolin-2-one derivatives can inhibit key signaling pathways such as ERK1/2, AKT, and STAT3, and induce apoptosis in cancer cells.[11]

Caption: Indolin-2-one derivatives as inhibitors of oncogenic signaling pathways.

The table below presents the cytotoxic activity of some exemplary 3-substituted-indolin-2-one derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference |

| Chloropyrrole-substituted indolin-2-one | A549 (Lung) | 0.32 | [1] |

| Chloropyrrole-substituted indolin-2-one | KB (Oral) | 0.67 | [1] |

| 3-(2-oxo-2-arylethylidene)indolin-2-one | PC-3 (Prostate) | 3.56 | [12] |

| 3-(2-oxo-2-arylethylidene)indolin-2-one | DU145 (Prostate) | 4.20 | [12] |

Safety and Handling

As a laboratory chemical, 3-(2-Aminoethyl)indolin-2-one hydrochloride must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | Category | Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If swallowed, seek immediate medical attention.[13]

Conclusion